tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane
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Overview
Description
tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, two bromine atoms, and a benzyloxy group attached to a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane typically involves the reaction of 2,4-dibromobenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine sites, to form debrominated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzyloxy compounds.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced products with fewer bromine atoms.
Scientific Research Applications
Chemistry: tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthetic processes.
Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules where selective protection of functional groups is crucial.
Industry: In the material science industry, this compound is used in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane primarily involves its role as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the hydroxyl group.
Comparison with Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyl(2-bromoethoxy)dimethylsilane
- tert-Butyl(3-bromopropoxy)dimethylsilane
Uniqueness: tert-Butyl(2,4-dibromobenzyloxy)dimethylsilane is unique due to the presence of two bromine atoms on the benzyl group, which provides additional sites for further functionalization. This makes it a versatile intermediate in organic synthesis, offering more options for chemical modifications compared to similar compounds with fewer reactive sites.
Properties
IUPAC Name |
tert-butyl-[(2,4-dibromophenyl)methoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Br2OSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLJIOFRPEPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Br2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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